Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound classified within the azetidine family, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and unique structural features, particularly its role as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG) .
The compound is identified by the CAS number 490022-01-0 and is part of the broader class of azetidines, which are known for their diverse biological activities. Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride's classification as a monoacylglycerol lipase inhibitor positions it as a candidate for therapeutic applications in pain management and other conditions influenced by the endocannabinoid system .
The synthesis of azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can be achieved through several methods, one of which involves a cycloaddition reaction. In this method, cyclopropane 1,1-diesters are reacted with alkyl azides in the presence of titanium tetrachloride as a catalyst, typically conducted in hexafluoro-2-propanol .
The synthesis process may also involve other techniques such as the Horner-Wadsworth-Emmons reaction, which is commonly used to prepare substituted alkenes from aldehydes and ketones using phosphonate esters . The optimization of reaction conditions, including temperature and solvent choice, plays a crucial role in maximizing yield and purity during the synthesis .
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for azetidin-3-yl(4-fluorophenyl)methanone hydrochloride involves inhibition of monoacylglycerol lipase. This inhibition leads to elevated levels of 2-arachidonoylglycerol, enhancing activation of cannabinoid receptors CB1 and CB2, which play significant roles in pain modulation and other physiological processes .
This mechanism suggests potential therapeutic applications in pain relief and neuroprotection by modulating the endocannabinoid system's activity.
While specific physical properties such as melting point and boiling point are not extensively documented, azetidine derivatives generally exhibit moderate stability under standard laboratory conditions.
Chemical properties include:
Relevant analyses suggest that the compound maintains its integrity during typical synthetic procedures but should be handled with care due to potential reactivity under certain conditions .
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride has diverse applications in scientific research:
Azetidine rings have emerged as privileged scaffolds in modern drug design due to their unique physicochemical properties and conformational constraints. Unlike larger saturated heterocycles, the four-membered azetidine ring exhibits moderate ring strain (approximately 25-27 kcal/mol), which enhances binding affinity through entropic penalties upon desolvation [2] [7]. This scaffold significantly reduces molecular weight and lipophilicity compared to bulkier analogs like piperidines or tropanes, as demonstrated in monoamine transporter ligands where azetidine substitution decreased cLogP by 0.65-1.65 units [5]. The azetidine's near-planar geometry facilitates optimal spatial positioning of pharmacophores within target binding sites, particularly evident in central nervous system (CNS) therapeutics where it improves blood-brain barrier (BBB) penetration [2].
Table 1: Physicochemical Properties of Azetidin-3-yl(4-fluorophenyl)methanone Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁ClFNO | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 215.65 g/mol | Ideal for CNS penetration (<450 Da) |
Hydrogen Bond Acceptors | 2 (carbonyl O, F) | Enhanced membrane permeability |
Hydrogen Bond Donors | 1 (HCl) | Solubility modulation |
cLogP (Predicted) | ~2.1 | Optimal for CNS targeting (1-3 range) |
Topological Polar SA | 29.5 Ų | Facilitates BBB transport |
The protonated nitrogen in azetidinium species forms strong ionic interactions with biological targets, while the carbonyl group in ketone-functionalized derivatives like azetidin-3-yl(4-fluorophenyl)methanone provides hydrogen-bond accepting capability. These features enable precise molecular recognition in enzyme binding pockets, particularly for serine hydrolases such as monoacylglycerol lipase (MAGL) where the azetidine nitrogen coordinates with catalytic residues [3] [6]. Recent synthetic advances, including LiHMDS-mediated cyclizations and solid-phase library synthesis, have enabled the production of >1,900-membered azetidine libraries for high-throughput screening [2] [7].
The 4-fluorophenyl group serves as a critical pharmacophore in CNS-targeted compounds due to its dual role in enhancing target affinity and optimizing pharmacokinetic properties. Fluorine substitution at the para-position of phenyl rings dramatically influences electronic parameters, with a Hammett constant (σₚ) of +0.06, creating a subtle electron-deficient aromatic system that favors π-stacking interactions with tyrosine/phenylalanine residues in neurotransmitter transporters [5]. In dopamine and serotonin transporter ligands, fluorinated analogs demonstrate 3-10 fold affinity increases over non-fluorinated counterparts, with 3-(3,4-dichlorophenyl)-3-(4-fluorobenzyloxy)azetidine exhibiting Kᵢ values of 23 nM (SERT) and 620 nM (DAT) [5].
The fluorine atom's high electronegativity (3.98 Pauling scale) creates a strong dipole moment (1.41 D) that enhances membrane permeability through improved desolvation energetics. This property is crucial for BBB penetration, where fluorinated compounds achieve brain-to-plasma ratios >0.5 compared to <0.3 for non-fluorinated analogs [5] [7]. Additionally, fluorine mitigates oxidative metabolism by cytochrome P450 enzymes, particularly at the para-position where it blocks hydroxylation pathways. In azetidine-based MAGL inhibitors, fluorophenyl derivatives demonstrate metabolic half-lives >120 minutes in liver microsomes versus <60 minutes for non-fluorinated compounds [6] [8]. The synergistic combination of azetidine rigidity and fluorophenyl hydrophobicity creates an optimal balance for CNS drug design, reducing polar surface area while maintaining sufficient solubility through hydrochloride salt formation.
The evolution of monoacylglycerol lipase (MAGL) inhibitors has progressed through three generations: initial non-selective lipid analogs, covalent irreversible inhibitors, and recent reversible azetidine-based agents. Early MAGL inhibitors like tetrahydrolipstatin suffered from off-target effects on pancreatic lipase and poor CNS bioavailability [8]. The discovery of azetidine-based MAGL inhibitors emerged from structure-activity relationship (SAR) studies of β-lactam antibiotics, where researchers noted the azetidinone core's electrophilicity could be harnessed for serine hydrolase inhibition [3] [6].
Table 2: Evolution of Azetidine-Based MAGL Inhibitors
Compound Class | Representative Structure | MAGL IC₅₀ | Selectivity |
---|---|---|---|
Early Covalent Inhibitors | URB602 | >10 μM | Low (FAAH inhibition) |
Irreversible Azetidinones | (±)-5d | 2.8 nM | Moderate (FAAH IC₅₀=4μM) |
Reversible Di-amides | Compound 6g (Azetidine-piperazine) | 0.6 nM | High (>100-fold vs FAAH) |
Spirocyclic Derivatives | (3R,4S)-5v | 0.4 nM | Exceptional (no off-targets) |
Azetidin-3-yl(4-fluorophenyl)methanone derivatives represent a strategic advancement in MAGL inhibition by enabling reversible, non-covalent interactions. X-ray crystallography of human MAGL (K36A/L169S/L176S mutant) reveals that the protonated azetidine nitrogen forms a salt bridge with Asp148, while the 4-fluorophenyl group occupies a hydrophobic subpocket near Leu241 and Leu248 [6]. This binding mode avoids covalent modification of Ser122, preventing the receptor desensitization and tachyphylaxis associated with irreversible inhibitors like JZL184 [8]. The ketone linker in azetidin-3-yl(4-fluorophenyl)methanone provides conformational rigidity that enhances MAGL affinity (Kᵢ < 10 nM) while maintaining selectivity (>100-fold vs FAAH) [3] [6].
Recent innovations include spirocyclic azetidines such as (3R,4S)-5v, which achieves IC₅₀ values of 0.4 nM against human MAGL through dual-point binding interactions [3]. In vivo studies demonstrate that azetidine-based inhibitors elevate 2-AG levels by >200% in rodent forebrain tissue at 30 mg/kg oral doses, with significant anti-hyperalgesic effects in CFA-induced inflammatory pain models (ED₅₀ = 3.0 mg/kg) [6] [8]. The structural evolution toward zwitterionic azetidine-piperazine di-amides represents a paradigm shift in MAGL inhibitor design, balancing potency with reversible mechanism of action.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: